N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide
Overview
Description
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide is an organic compound characterized by the presence of fluorine atoms and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-fluoroaniline and 3-fluorophenol.
Formation of Intermediate: The 3-fluorophenol is first converted to 3-fluorophenoxyacetic acid through a reaction with chloroacetic acid under basic conditions.
Amide Bond Formation: The intermediate 3-fluorophenoxyacetic acid is then reacted with 5-amino-2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or alcohols.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Materials Science: It can be used in the development of new materials with specific properties, such as fluorinated polymers or coatings.
Chemical Biology: The compound can be used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(5-amino-2-chlorophenyl)-2-(3-chlorophenoxy)acetamide
- N-(5-amino-2-bromophenyl)-2-(3-bromophenoxy)acetamide
- N-(5-amino-2-methylphenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to other halogens or substituents.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-(3-fluorophenoxy)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c15-9-2-1-3-11(6-9)20-8-14(19)18-13-7-10(17)4-5-12(13)16/h1-7H,8,17H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPVKDSXNXAXRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCC(=O)NC2=C(C=CC(=C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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